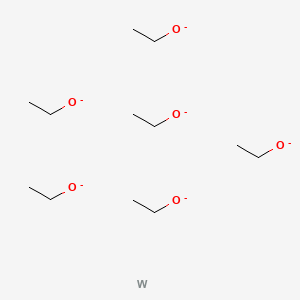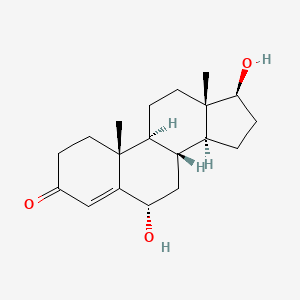
Tungsten (VI) ethoxide
Übersicht
Beschreibung
Tungsten (VI) ethoxide, with the chemical formula C12H30O6W , is a compound used in various applications. It finds utility in nano-materials, thin films, display and imaging technologies, optics, and glasses. Additionally, it serves as an intermediate for sol-gel coatings .
Synthesis Analysis
Tungsten (VI) ethoxide can be synthesized using various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), sol-gel, solvothermal, and hydrothermal techniques .Molecular Structure Analysis
The empirical formula of tungsten (VI) ethoxide is C12H30O6W . It has an unusual oxygen defect structure and strong local surface plasma resonance (LSPR), which contributes to its photoabsorption properties in the near-infrared (NIR) region .Chemical Reactions Analysis
Tungsten (VI) ethoxide can participate in various chemical reactions, including those involved in sol-gel processes, thin film deposition, and gas sensor applications .Wissenschaftliche Forschungsanwendungen
1. Intelligent Window Coatings
Tungsten (VI) ethoxide is used in the preparation of thin films of tungsten-doped vanadium(IV) oxide. These coatings are applied on glass substrates, offering intelligent window coating capabilities. The application involves atmospheric pressure chemical vapor deposition, and the resulting films exhibit a reduced thermochromic transition temperature, making them suitable for commercial use as intelligent window coatings (Manning et al., 2004).
2. Chemical Vapor Deposition of Tungsten Oxide
Tungsten (VI) ethoxide serves as a precursor for the chemical vapor deposition of tungsten oxide thin films. This process can produce both crystalline and amorphous tungsten oxide films, which are essential in various applications like electrochromic devices (Kirss & Meda, 1998).
3. Inkjet Printing of Sol-Gel Derived Tungsten Oxide
Inkjet printing of sol-gel derived tungsten oxide inks is another application of tungsten (VI) ethoxide. This process is significant for producing layers of tungsten oxide used in smart windows, sensors, displays, and solar cells. The tungsten inks are prepared through peroxo sol-gel synthesis and are modified to achieve suitable jetting properties (Vidmar et al., 2014).
4. Photocatalysis and Photoelectrochemical Applications
Tungsten (VI) ethoxide is instrumental in the anodic growth of nanoporous WO3 films. These films, grown on tungsten foil substrates, exhibit significant photocatalytic activity and photoelectrochemical responses. They are effective in applications like the conversion of methylene blue and hexavalent chromium (Watcharenwong et al., 2008).
5. Electrostatic Spray Deposition Technique
Utilizing tungsten (VI) ethoxide in ethanol as a precursor, tungsten trioxide (WO3) thin films are deposited on substrates using the electrostatic spray deposition technique. This method effectively produces films with varying morphologies, useful in studying electrical behavior at different temperatures (Ghimbeu et al., 2007).
6. Continuous Flow Synthesis of Tungsten Oxide Nanoplates
In a continuous flow system, tungsten oxide nanoplates are synthesized using near- and super-critical water with tungsten (VI) ethoxide as a precursor. This scalable method allows rapid production of WO3 with adjustable size and shape of nanoplates, applicable in various fields (Gimeno-Fabra et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Ongoing research aims to explore the potential of tungsten-oxide-based nanomaterials, including tungsten (VI) ethoxide, in fields such as NIR light-shielding, pyroelectric devices, water evaporation, photocatalysis, and energy-related applications. Further investigations will likely lead to practical applications and advancements in this rapidly growing field .
Eigenschaften
IUPAC Name |
ethanolate;tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H5O.W/c6*1-2-3;/h6*2H2,1H3;/q6*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBCFLKOYPGFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O6W-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550646 | |
| Record name | ethanolate;tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tungsten (VI) ethoxide | |
CAS RN |
62571-53-3 | |
| Record name | ethanolate;tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten(VI) ethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)
![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)




![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)

